Cas no 1219798-72-7 (iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4)
iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4 Chemical and Physical Properties
Names and Identifiers
-
- INDEX NAME NOT YET ASSIGNED
- iso-Propyl 4-hydroxybenzoate-2,3,5,6-d4
- iso-Propyl 4-hydroxybenzoate-2,3,5,6-d4neat
- 1219798-72-7
- DB-297689
- Isopropyl 4-hydroxybenzoate-d4
- CS-0621383
- HY-W016491S
- iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4
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- Inchi: 1S/C10H12O3/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/i3D,4D,5D,6D
- InChI Key: CMHMMKSPYOOVGI-LNFUJOGGSA-N
- SMILES: O(C(C1C([2H])=C([2H])C(=C([2H])C=1[2H])O)=O)C(C)C
Computed Properties
- Exact Mass: 184.103751224g/mol
- Monoisotopic Mass: 184.103751224g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 46.5Ų
iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I872861-1mg |
iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4 |
1219798-72-7 | 1mg |
$ 65.00 | 2023-09-07 | ||
| TRC | I872861-2mg |
iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4 |
1219798-72-7 | 2mg |
$ 81.00 | 2023-09-07 | ||
| TRC | I872861-10mg |
iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4 |
1219798-72-7 | 10mg |
$ 167.00 | 2023-09-07 |
iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4 Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4
Latest Research Insights on 1219798-72-7 and Iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4 in Chemical Biology and Pharmaceutical Applications
In recent years, the chemical compound with CAS number 1219798-72-7 and its deuterated derivative, iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4, have garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are of particular interest due to their potential applications in drug development, metabolic studies, and analytical chemistry. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, characterization, and applications in biomedical research.
The compound 1219798-72-7, a key intermediate in organic synthesis, has been extensively studied for its role in the development of novel pharmaceutical agents. Recent studies have focused on optimizing its synthetic pathways to improve yield and purity. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method for the efficient synthesis of 1219798-72-7, which significantly reduces byproduct formation and enhances scalability for industrial applications.
Iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4, a deuterated analog of the widely used preservative propylparaben, has emerged as a valuable tool in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms at specific positions enhances the compound's stability and makes it an ideal internal standard for mass spectrometry-based analyses. A recent study published in Analytical and Bioanalytical Chemistry demonstrated the utility of this deuterated compound in quantifying trace levels of parabens in biological samples, offering improved accuracy and sensitivity compared to non-deuterated analogs.
In the context of drug development, researchers have explored the potential of 1219798-72-7 as a building block for targeted therapies. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the design and synthesis of a series of kinase inhibitors incorporating this compound as a core structural element. The resulting molecules exhibited promising activity against specific cancer cell lines, with one derivative showing nanomolar potency in preclinical models of breast cancer.
The deuterated iso-Propyl 4-Hydroxybenzoate has also found applications in environmental monitoring and toxicology research. A collaborative study between academic and industry researchers, published in Environmental Science & Technology in early 2024, utilized this compound as a tracer to investigate the environmental fate and human exposure to parabens. The study provided novel insights into the persistence and bioaccumulation potential of these widely used preservatives.
From a mechanistic perspective, recent computational studies have shed light on the molecular interactions of 1219798-72-7 with biological targets. Molecular docking and dynamics simulations, as reported in a 2023 Journal of Chemical Information and Modeling article, revealed unique binding modes of this compound with certain enzyme active sites, explaining its observed biological activity and providing a foundation for structure-based drug design.
In conclusion, the ongoing research on 1219798-72-7 and iso-Propyl 4-Hydroxybenzoate-2,3,5,6-d4 continues to expand our understanding of their chemical properties and biomedical applications. These compounds serve as important tools in both basic research and applied pharmaceutical development. Future studies are expected to further explore their potential in targeted drug delivery systems and as probes for studying metabolic pathways. The integration of these compounds with emerging technologies such as AI-assisted drug design and advanced analytical platforms promises to unlock new possibilities in chemical biology and medicine.
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